molecular formula C9H12BrN3O2S B5547672 ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE

ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE

Cat. No.: B5547672
M. Wt: 306.18 g/mol
InChI Key: LIOSKGHVFJCJGJ-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE is an organic compound with a complex structure that includes a pyrimidine ring substituted with amino, bromo, and methyl groups, as well as an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino, bromo, and methyl substituents. The final step involves the formation of the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. This allows for efficient and consistent production while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, is also becoming increasingly common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

ethyl 2-(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOSKGHVFJCJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=C1Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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